molecular formula C26H23N3O6S B2848310 3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE CAS No. 851126-25-5

3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE

Cat. No.: B2848310
CAS No.: 851126-25-5
M. Wt: 505.55
InChI Key: XTMNWTLCYVECPZ-UHFFFAOYSA-N
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Description

3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE is a complex organic compound that features a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, nitrobenzenes, and phenylacetates. The key steps in the synthesis may involve:

    Formation of the pyrazole core: This can be achieved through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the nitrophenyl group: This step may involve a nucleophilic substitution reaction where a nitrophenyl group is introduced to the pyrazole ring.

    Attachment of the sulfanyl group: This can be done through a thiolation reaction using appropriate thiolating agents.

    Esterification: The final step involves the esterification of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE would depend on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-4-[(2-NITROPHENYL)SULFANYL]-1-PHENYL-1H-PYRAZOL-5-YL 2-(3,4-DIMETHOXYPHENYL)ACETATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6S/c1-17-25(36-23-12-8-7-11-20(23)29(31)32)26(28(27-17)19-9-5-4-6-10-19)35-24(30)16-18-13-14-21(33-2)22(15-18)34-3/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMNWTLCYVECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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